![molecular formula C13H27N3O B12541676 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl- CAS No. 652154-49-9](/img/structure/B12541676.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is a synthetic organic compound with the molecular formula C_12H_26N_2O It is a derivative of urea, where the hydrogen atoms are replaced by various alkyl and imino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride, followed by the addition of 1,3-dimethylurea. The reaction is carried out in tetrahydrofuran (THF) as a solvent under nitrogen atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product as a white precipitate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N,N’-dimethyl-N’-hexyl-: Similar structure but lacks the imino group.
Urea, N-tert-butyl-N’-methyl-: Contains a tert-butyl group but differs in the alkyl chain length.
Urea, N,N’-diethyl-N’-hexyl-: Similar alkyl chain but different substituents on the nitrogen atoms.
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N’-hexyl-N-methyl- is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
652154-49-9 |
|---|---|
Molekularformel |
C13H27N3O |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
1-(tert-butyliminomethyl)-3-hexyl-1-methylurea |
InChI |
InChI=1S/C13H27N3O/c1-6-7-8-9-10-14-12(17)16(5)11-15-13(2,3)4/h11H,6-10H2,1-5H3,(H,14,17) |
InChI-Schlüssel |
LLZNBVDDIQWMHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)N(C)C=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
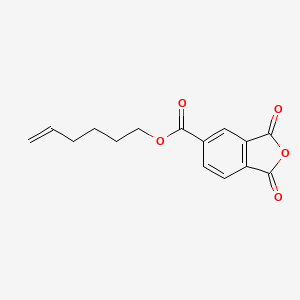
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
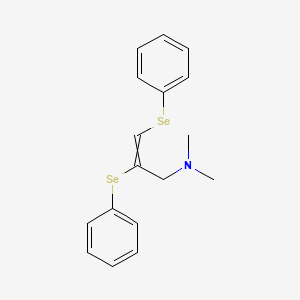
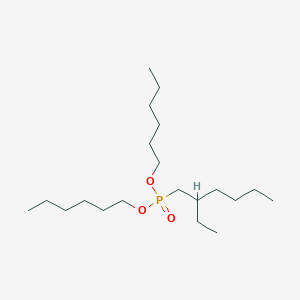
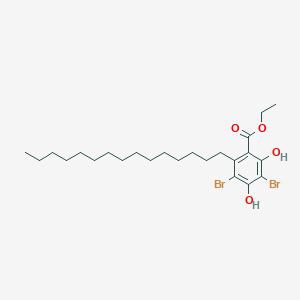
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
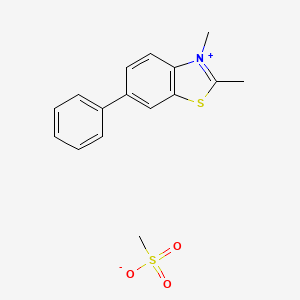
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
